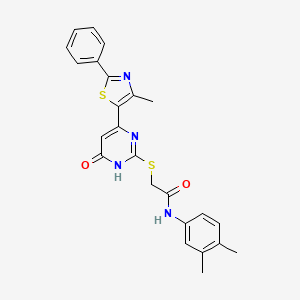

1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

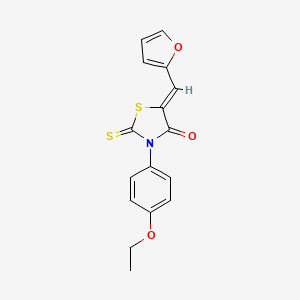

The compound "1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide" is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are of significant interest due to their biological activities, particularly as potential inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for the treatment of diseases such as Alzheimer's, where increased levels of acetylcholine can improve cognitive function.

Synthesis Analysis

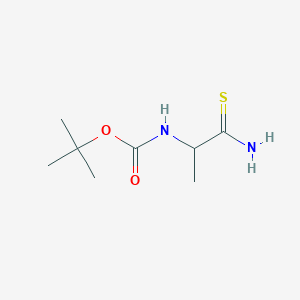

The synthesis of piperidine derivatives involves various chemical reactions to introduce different functional groups that can enhance the biological activity of the compound. For instance, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide, a related compound, was achieved by refluxing pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone . Similarly, the synthesis of N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives involved amidation reactions, where carbonyldiimidazole (CDI) was used to facilitate the coupling of the amine and carboxylic acid components . These synthetic routes are crucial for the production of piperidine derivatives with potential pharmacological applications.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. For example, the crystal structure of N-(4-acetylphenyl)quinoline-3-carboxamide was confirmed by single crystal X-ray diffraction, and its molecular geometry was optimized using density functional theory (DFT) . The molecular structure is critical in determining the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperidine derivatives undergo chemical reactions that are essential for their biological activity. The introduction of substituents can significantly affect the potency of the compounds as enzyme inhibitors. For instance, substituting the benzamide with a bulky moiety in the para position of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives led to a substantial increase in anti-AChE activity . These chemical modifications are designed to enhance the interaction of the compounds with the active site of AChE.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystal packing of these compounds is often stabilized by hydrogen bond interactions, as seen in the case of N-(4-acetylphenyl)quinoline-3-carboxamide, where N–H···O and C–H···O hydrogen bonds play a significant role . Theoretical calculations, such as DFT studies, provide insights into the reactivity of the compounds, with parameters like the HOMO/LUMO energy gap indicating the potential chemical reactivity .

科学的研究の応用

Crystal Structure and Analysis

- N-(4-acetylphenyl)quinoline-3-carboxamide, a compound closely related to 1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide, has been studied for its crystal structure and molecular geometry using FT-IR, NMR, UV-Vis spectroscopy, and X-ray diffraction. This provides insight into the structural analysis of similar compounds (Polo-Cuadrado et al., 2021).

Anti-HIV Activity

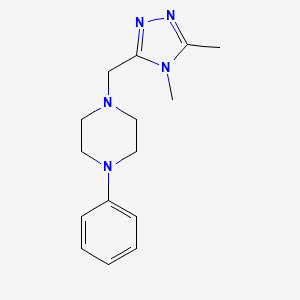

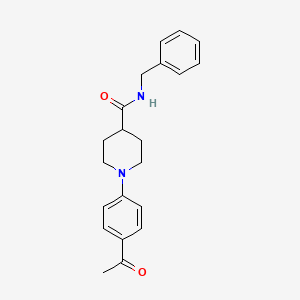

- Piperidine-4-carboxamide derivatives, which are structurally similar to 1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide, have been investigated as potent CCR5 antagonists with high efficacy against HIV-1. This highlights the potential therapeutic applications of similar compounds in antiviral therapy (Imamura et al., 2006).

Potential as Acetylcholinesterase Inhibitors

- N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives, structurally related to the compound , have been synthesized and evaluated as potential acetylcholinesterase inhibitors. This suggests a potential application in treating conditions like Alzheimer's disease (Pashaei et al., 2021).

Dual Serotonin and Norepinephrine Reuptake Inhibition

- 4-benzylpiperidine carboxamides, similar in structure to 1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide, have been explored for their potential as dual serotonin and norepinephrine reuptake inhibitors, suggesting their use in treating conditions like depression (Paudel et al., 2015).

Peptide Synthesis Applications

- Research has been conducted on the protection of carboxamide functions, which could be relevant for the synthesis of peptides and other organic compounds. This has implications for the use of 1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide in various synthetic processes (Sieber & Riniker, 1991).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-16(24)18-7-9-20(10-8-18)23-13-11-19(12-14-23)21(25)22-15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUUMPFXIZXOOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-acetylphenyl)-N-benzylpiperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[cyano(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2504544.png)

![4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2504547.png)

![N-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2504548.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2504557.png)